4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine
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Overview
Description
4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to a pyridine ring. It is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine typically involves the reaction of 4-chloropyridine with dimethylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure consistent quality and high purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with a purity of at least 98% .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Molecular oxygen, benzyl bromide, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and other reducing agents are employed.
Substitution: Various nucleophiles, such as halides and amines, are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated aromatic compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and esterification reactions.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. As a catalyst, it facilitates various chemical reactions by stabilizing transition states and lowering activation energies . The compound’s unique structure allows it to interact with different substrates, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: A similar compound with a dimethylamino group attached to the pyridine ring.
4-(Dimethylamino)pyridine: Another related compound used as a catalyst in organic synthesis.
Uniqueness
4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine is unique due to the presence of the cyclopropoxy and ethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. These structural features make it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-ethyl-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-4-10-12(14(2)3)11(7-8-13-10)15-9-5-6-9/h7-9H,4-6H2,1-3H3 |
InChI Key |
TVXMHWBRRAAZMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
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